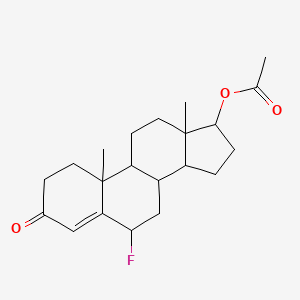
6-Fluoro-3-oxoandrost-4-en-17-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-oxoandrost-4-en-17-yl acetate is a synthetic steroidal compound. It is structurally related to testosterone and other androgens, characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and an acetate ester at the 17th position. This compound is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-oxoandrost-4-en-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 6th position can be achieved through electrophilic fluorination reactions. The keto group at the 3rd position is introduced via oxidation reactions, and the acetate ester at the 17th position is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Oxidation: Employing oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to form the keto group.
Esterification: Reacting the steroidal intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetate ester.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-oxoandrost-4-en-17-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus.
Reduction: The keto group at the 3rd position can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of additional keto or hydroxyl groups.
Reduction: Conversion of the keto group to a hydroxyl group.
Substitution: Formation of new derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-oxoandrost-4-en-17-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-oxoandrost-4-en-17-yl acetate involves its interaction with androgen receptors and other molecular targets. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors. Upon binding, it can modulate gene expression and influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone Acetate: Similar structure but lacks the fluorine atom.
Testosterone Propionate: Another esterified form of testosterone with different pharmacokinetics.
Fluoxymesterone: Contains a fluorine atom but differs in the position and additional functional groups.
Uniqueness
6-Fluoro-3-oxoandrost-4-en-17-yl acetate is unique due to the specific placement of the fluorine atom, which significantly alters its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, binding affinity, and overall activity in various applications.
Eigenschaften
CAS-Nummer |
855-55-0 |
|---|---|
Molekularformel |
C21H29FO3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C21H29FO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
WPNUMSNCHRJGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


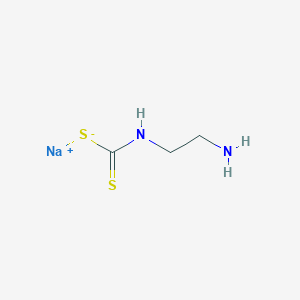
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)

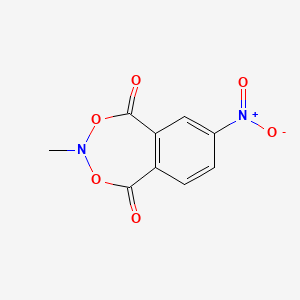
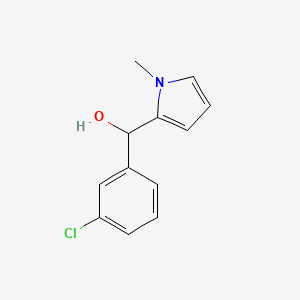


![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
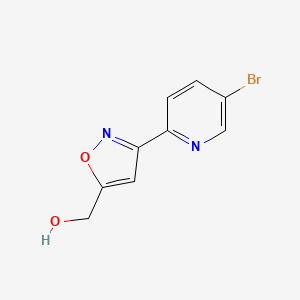


![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

